Palmitoleic acid

Catalog No.
S580584
CAS No.
373-49-9
M.F
C16H30O2
M. Wt
254.41 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Palmitoleic acid

CAS Number

373-49-9

Product Name

Palmitoleic acid

IUPAC Name

hexadec-9-enoic acid

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)

InChI Key

SECPZKHBENQXJG-UHFFFAOYSA-N

SMILES

CCCCCCC=CCCCCCCCC(=O)O

Synonyms

(9Z)-9-Hexadecenoic Acid; (Z)-9-Hexadecenoic Acid; (Z)-Hexadec-9-enoic Acid; 9-Hexadecenoic Acid; 9-cis-Hexadecenoic Acid; 9Z-Hexadecenoic Acid; C16:1; Oleopalmitic Acid; Zoomeric Acid; cis-9-Hexadecenoic Acid; cis-Palmitoleic Acid; cis-Δ9-Hexadeceno

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)O

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)O

Metabolism and Diabetes

One of the most promising research areas regarding palmitoleic acid is its potential role in regulating metabolism and diabetes. Studies suggest it may improve insulin sensitivity, which is the body's ability to utilize insulin effectively for blood sugar control [].

Animal studies have shown palmitoleic acid to:

  • Increase insulin sensitivity in muscle cells [].
  • Suppress the expression of pro-inflammatory markers in adipose tissue [].
  • Enhance beta-cell proliferation and function in the pancreas, responsible for insulin production [].

While human studies are ongoing, some observational studies have linked higher levels of palmitoleic acid in adipose tissue to a lower risk of developing type 2 diabetes.

Skin Health

Emerging research explores the potential benefits of palmitoleic acid for skin health. Studies suggest it may:

  • Improve skin barrier function by enhancing the production of ceramides, essential components of the skin barrier [].
  • Reduce inflammation and improve wound healing through its anti-inflammatory properties [].
  • Enhance skin elasticity and reduce wrinkle formation [].

Palmitoleic acid, chemically known as (9Z)-hexadec-9-enoic acid, is an omega-7 monounsaturated fatty acid with the molecular formula C16H30O2C_{16}H_{30}O_{2} and a molecular weight of approximately 254.41 g/mol. It is characterized by a double bond between the ninth and tenth carbon atoms in its chain, which classifies it as a cis fatty acid. Palmitoleic acid is a relatively rare component of fats, primarily found in animal fats and certain plant oils, such as macadamia oil and sea buckthorn oil .

Structure

The structural representation of palmitoleic acid can be expressed as:

CH3(CH2)5CH=CH(CH2)7COOH\text{CH}_3(\text{CH}_2)_5\text{CH}=\text{CH}(\text{CH}_2)_7\text{COOH}

This structure highlights the presence of a cis double bond, which influences its biochemical properties.

, including:

  • Hydrogenation: The addition of hydrogen to palmitoleic acid can convert it into palmitic acid (n-hexadecanoic acid).
    H2+C16H30O2C16H32O2\text{H}_2+C_{16}H_{30}O_{2}\rightarrow C_{16}H_{32}O_{2}
  • Oxidation: Under oxidative conditions, palmitoleic acid can be converted into various oxidized products, including aldehydes and ketones, which are relevant in flavor chemistry and food processing .

Palmitoleic acid exhibits several biological activities:

  • Anti-inflammatory Effects: Studies indicate that palmitoleic acid may reduce inflammation by modulating pathways associated with inflammatory responses .
  • Insulin Sensitivity: It has been shown to enhance insulin sensitivity in liver and skeletal muscle tissues, potentially beneficial for metabolic health .
  • Activation of Peroxisome Proliferator-Activated Receptor Alpha: This fatty acid activates PPAR-alpha, a receptor involved in lipid metabolism and glucose homeostasis .

Palmitoleic acid is biosynthesized from palmitic acid through the action of the enzyme stearoyl-CoA desaturase-1. This enzyme catalyzes the introduction of a double bond between the ninth and tenth carbon atoms in the fatty acid chain .

In laboratory settings, palmitoleic acid can also be synthesized through chemical methods involving the selective hydrogenation of unsaturated fatty acids or through fermentation processes utilizing specific microorganisms that produce fatty acids.

Palmitoleic acid has various applications across different fields:

  • Nutritional Supplements: Due to its potential health benefits, it is often included in dietary supplements aimed at improving metabolic health.
  • Cosmetics: Its moisturizing properties make it a valuable ingredient in skincare products.
  • Food Industry: Used as an emulsifier and stabilizer in food products due to its unique fatty acid profile.

Palmitoleic acid shares structural similarities with several other fatty acids. Below is a comparison highlighting its uniqueness:

CompoundTypeDouble BondsSourceUnique Feature
Palmitoleic AcidMonounsaturated1Macadamia oil, sea buckthornOmega-7 fatty acid
Oleic AcidMonounsaturated1Olive oilOmega-9 fatty acid
Linoleic AcidPolyunsaturated2Sunflower oilOmega-6 fatty acid
Alpha-Linolenic AcidPolyunsaturated3Flaxseed oilOmega-3 fatty acid
Palmitic AcidSaturated0Animal fatsCommonly found saturated fatty acid

Uniqueness of Palmitoleic Acid

Palmitoleic acid's unique position as an omega-7 fatty acid distinguishes it from other similar compounds. Its specific biological activities related to insulin sensitivity and anti-inflammatory effects make it a subject of interest for further research in metabolic health and nutrition .

Physical Description

Liquid, Other Solid; Liquid

XLogP3

6.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

254.224580195 g/mol

Monoisotopic Mass

254.224580195 g/mol

Heavy Atom Count

18

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

Melting Point

-0.1 °C

UNII

209B6YPZ4I

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 537 of 581 companies (only ~ 7.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pictograms

Irritant

Irritant

Other CAS

373-49-9
2091-29-4

Wikipedia

Palmitoleic_acid
Mercury_selenide

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Plastics Product Manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Paper Manufacturing
Miscellaneous Manufacturing
9-Hexadecenoic acid: ACTIVE

Dates

Modify: 2023-08-15
1. C. Forsythe “Comparison of Low Fat and Low Carbohydrate Dietson Circulating Fatty Acid Composition and Markers of Inflammation” Lipids, Vol. 43pp. 65-77, 20082. F. Paillard et al. “Plasma palmitoleic acid, a product of stearoyl-coA desaturase activity, is an independent marker of triglyceridemia and abdominaladiposity” Nutrition, Metabolism, and Cardiovascular Diseases, Vol. 18(6) pp. 436-440, 20083. M. Yamasaki et al. “Alleviation of the cytotoxic activity induced by trans10, cis-12-conjugated linoleic acid in rat hepatoma dRLh-84 cells by oleic orpalmitoleic acid” Cancer Letters, Vol. 196(2) pp. 187-196, 20034. Z. Yang, H. Miyahara, A. Hatanaka “Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Micewith genetic type 2 diabetes” Lipids in Health and Disease, vol. 10 pp. 120, 2011

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